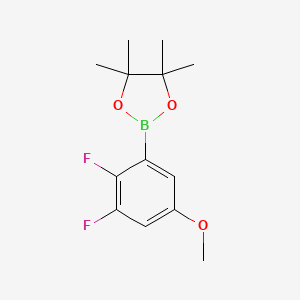

2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their stability and functional group tolerance .

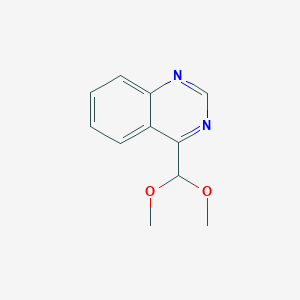

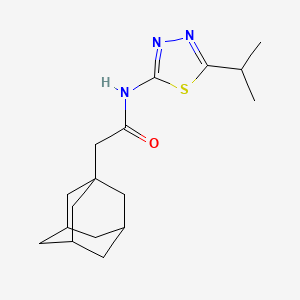

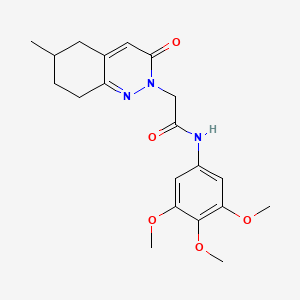

Molecular Structure Analysis

The molecular formula of “2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” is C13H17BF2O3 . It has a molecular weight of 270.08 .Chemical Reactions Analysis

Organoboron compounds like “2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.14±0.1 g/cm3 and a predicted boiling point of 332.6±42.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester, plays a pivotal role in the synthesis of hyperbranched polythiophenes, demonstrating its utility in the field of polymer chemistry. Segawa et al. (2013) have successfully prepared hyperbranched polythiophene with nearly 100% branching by utilizing a catalyst-transfer Suzuki–Miyaura coupling reaction, highlighting the ester's role in producing nearly defect-free polymers (Segawa, Higashihara, & Ueda, 2013). Similarly, Takagi et al. (2002) have applied the borylation-coupling sequence of the ester in the synthesis of unsymmetrical 1,3-dienes, showcasing its importance in creating complex molecular architectures (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Advanced Material Development

Neilson et al. (2007) reported the use of a similar ester in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, indicating its significance in developing materials with tailored light emission properties, thus contributing to the advancement of photoluminescent materials (Neilson, Budy, Ballato, & Smith, 2007).

Novel Photoluminescent Properties

Shoji et al. (2017) discovered that simple arylboronic esters exhibit room-temperature phosphorescence, challenging the conventional understanding that phosphorescent organic molecules require heavy atoms. This finding, based on theoretical calculations and compound surveys, suggests that the photophysical properties of these esters could lead to new applications in organic electronics and photonics (Shoji et al., 2017).

Organic Synthesis and Catalysis

Zhang et al. (2017) and Nojima et al. (2016) have explored the catalytic capabilities of these esters, including their use in stereoselective borylation reactions and the synthesis of π-conjugated polymers with terminal boronic acid esters. These studies illustrate the ester's versatility in facilitating complex organic transformations and polymer syntheses (Zhang, Dai, Liu, & Cao, 2017); (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

Wirkmechanismus

In Suzuki–Miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(17-5)7-10(15)11(9)16/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZHENCMSDHLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2598637.png)

![methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B2598643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)

![5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2598645.png)

![3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2598646.png)

![1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2598648.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-ynamide](/img/structure/B2598657.png)